The compound 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3,5-dichlorobenzoate is a complex organic molecule notable for its unique structural characteristics. This compound features a morpholine ring and a tricyclic framework, which are integral to its chemical reactivity and potential biological activity. It is classified as an isoquinolone derivative, belonging to the broader category of organic compounds known for their pharmacological properties .
The synthesis of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3,5-dichlorobenzoate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the product.
The molecular formula for this compound is , and it has a molecular weight of approximately 421.29 g/mol. The structure includes multiple functional groups that contribute to its reactivity:
The compound's structure can be represented using SMILES notation: CC(=O)N1C(=O)C2=CC=CC3=CC=CC(C1=O)=C23, illustrating its complex connectivity .
This compound can undergo various chemical reactions:
The specific mechanisms depend on the nature of the reagents used and the reaction conditions applied.
The mechanism of action for 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3,5-dichlorobenzoate involves its interaction with biological macromolecules such as enzymes or receptors:
This compound is typically a solid at room temperature with predicted solubility in water around 0.0614 mg/mL. Its logP value indicates moderate lipophilicity (around 1.95), which suggests potential for membrane permeability.
Key chemical properties include:
The unique structural features of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3,5-dichlorobenzoate lend themselves to various scientific applications:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.: